Enantioselective JAK1 Inhibition: 10-Fold Potency Gain Over Tofacitinib Achieved via 2-Methylpiperidin-4-yl Scaffold
Derivatives incorporating the 2-methylpiperidin-4-amine scaffold achieve remarkable JAK1 selectivity relative to the pan-JAK inhibitor tofacitinib. Specifically, compound 4-(((2R,4R)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide exhibits an IC50 of 0.13 nM against JAK1, representing a 10-fold improvement in potency compared to tofacitinib. This enhanced potency is accompanied by 14-, 26-, and 34-fold selectivity over JAK2, JAK3, and TYK2, respectively, in enzymatic assays. Crucially, the (2R,4R) stereochemical configuration derived from enantiomerically pure 2-methylpiperidin-4-amine is essential for this activity profile, as alternative diastereomers and enantiomers show significantly reduced potency [1].
| Evidence Dimension | JAK1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.13 nM (4-(((2R,4R)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide) |
| Comparator Or Baseline | Tofacitinib (pan-JAK inhibitor): IC50 not explicitly provided in reference but described as 10-fold less potent against JAK1 relative to target compound |
| Quantified Difference | 10-fold more potent than tofacitinib; 14-34 fold selectivity window over other JAK isoforms |
| Conditions | In vitro enzymatic kinase assay; recombinant JAK1, JAK2, JAK3, and TYK2 proteins |
Why This Matters
The 10-fold potency gain and narrow selectivity window demonstrate that the 2-methylpiperidin-4-amine scaffold, in its (2R,4R) configuration, enables the design of JAK1-sparing inhibitors with reduced off-target immunosuppression risk, directly impacting therapeutic index and procurement decisions for preclinical autoimmune disease programs.
- [1] Park, E. S. (2020). Structure Based Design and Synthesis of Selective JAK1, TRAP1, and QC Inhibitors. Master's Thesis, Ewha Womans University, pp. 7-8. View Source
